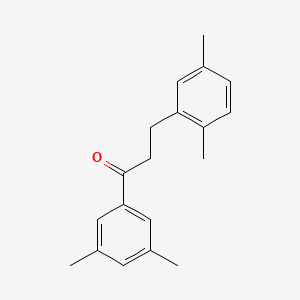
8-Oxo-8-(9-phenanthryl)octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxo-8-(9-phenanthryl)octanoic acid, also known as POPOP, is a highly fluorescent chemical compound. It is used in various scientific experiments. The CAS number for this compound is 898766-09-1 .
Molecular Structure Analysis
The molecular formula of this compound is C22H22O3 . Its molecular weight is 334.4 g/mol. Unfortunately, the specific details about its molecular structure are not provided in the search results.Wissenschaftliche Forschungsanwendungen
1. Investigations in Lipid Chemistry
Research has focused on understanding the chemical properties and transformations of compounds related to 8-Oxo-8-(9-phenanthryl)octanoic acid. For instance, the study of methyl esters of cyclic fatty acids synthesized from linolenic acid with an extract of flaxseed illustrates the complexity and diversity of lipid transformations (Vick, Zimmerman, & Weisleder, 1979).
2. Biochemical Processes Involving Fatty Acid Hydroperoxides
Investigations have been conducted on the reaction of hematin with allylic fatty acid hydroperoxides, showcasing the complex interplay of biochemical processes involving these compounds (Labeque & Marnett, 1988).
3. Molecular Clustering and Magnetic Studies
Unique molecular clusters, such as octa- and hendeca-nuclear dysprosium(III) clusters, have been synthesized using compounds structurally related to this compound. These studies contribute to the understanding of magnetic properties and potential applications in material science (Miao et al., 2011).
4. Understanding Lipid Oxidation and Nonenzymatic Browning
The study of lipid oxidation products and their role in the Strecker-type degradation of amino acids is crucial for understanding food chemistry and nonenzymatic browning processes (Zamora, Gallardo, Navarro, & Hidalgo, 2005).
5. Development of Novel Chiral Resolving Agents
Research on novel chiral resolving agents, such as 2-methoxy-2-(9-phenanthryl)propionic acid, showcases the application of these compounds in stereochemical analysis and chiral separations (Ichikawa, Ono, & Harada, 2003).
6. Exploration of Bio-lubricant Base Stocks
Synthesis of novel compounds from oleic acid for application as bio-lubricant base stocks highlights the potential industrial applications of these fatty acid derivatives (Wahyuningsih & Kurniawan, 2020).
7. Understanding DNA Oxidation and Damage
Research on electrochemiluminescent arrays for detecting oxidative damage in DNA emphasizes the importance of these compounds in studying and detecting biomolecular damage and stress markers (Bist et al., 2016).
8. Study of Metabolism in Polycyclic Compounds
The metabolism of polycyclic compounds such as 9,10-epoxy-9,10-dihydrophenanthrene in rats provides insights into the biological transformations and potential toxicity of these compounds (Boyland & Sims, 1965).
Safety and Hazards
The safety data sheet for 8-Oxo-8-(9-phenanthryl)octanoic acid provides extensive information on handling and safety precautions . These include keeping the substance away from heat, sparks, open flames, and hot surfaces, and avoiding contact with air and water due to potential violent reactions and possible flash fire . It also advises using personal protective equipment as required .
Eigenschaften
IUPAC Name |
8-oxo-8-phenanthren-9-yloctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSJHSKAAUBSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645324 |
Source


|
| Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-09-1 |
Source


|
| Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)






